2-furaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone
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Overview
Description
2-furaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone typically involves a multi-step process. One common method involves the condensation of furan-2-carbaldehyde with 6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques, such as column chromatography and recrystallization, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-furaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols, often in the presence of a suitable solvent like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine or alcohol derivatives.
Scientific Research Applications
2-furaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead molecule in the development of new drugs due to its unique structural features and biological activity. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s ability to form stable complexes with metal ions makes it useful in the development of new materials with specific electronic and optical properties.
Industrial Chemistry: The compound can be used as a catalyst or intermediate in various industrial chemical processes, including the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-furaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s furan and pyrimidine rings allow it to bind to various biomolecules, such as enzymes and receptors, thereby modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound shares the furan ring and Schiff base structure with 2-furaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Another furan derivative with notable biological activity.
Uniqueness
This compound stands out due to its unique combination of a furan ring, a pyrimidine ring, and various functional groups
Properties
CAS No. |
330819-77-7 |
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Molecular Formula |
C19H18N4O |
Molecular Weight |
318.4g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C19H18N4O/c1-3-8-17-14(2)21-18(15-9-5-4-6-10-15)22-19(17)23-20-13-16-11-7-12-24-16/h3-7,9-13H,1,8H2,2H3,(H,21,22,23)/b20-13+ |
InChI Key |
QMHUTGKXSKMXOQ-DEDYPNTBSA-N |
SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NN=CC3=CC=CO3)CC=C |
Isomeric SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)N/N=C/C3=CC=CO3)CC=C |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NN=CC3=CC=CO3)CC=C |
Origin of Product |
United States |
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